molecular formula C17H19ClN4O2S B2740908 N-(butan-2-yl)-N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899742-13-3

N-(butan-2-yl)-N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2740908
CAS No.: 899742-13-3
M. Wt: 378.88
InChI Key: KEMMALGVXWKDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a useful research compound. Its molecular formula is C17H19ClN4O2S and its molecular weight is 378.88. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Applications

A Novel Synthetic Approach for Oxalamides : Mamedov et al. (2016) developed a novel synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via the Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high-yielding, indicating its potential utility in synthesizing complex oxalamides, potentially including derivatives similar to the compound of interest (Mamedov et al., 2016).

Innovative Zinc(II) Complexes : Shaikh et al. (2019) synthesized and characterized a novel zinc(II) complex derived from an ONS-donor thio-Schiff base of acyl pyrazolone, showcasing how such complexes can be prepared and their potential cytotoxicity against certain cell lines. This research illustrates the potential biomedical applications of compounds structurally related to the target molecule (Shaikh et al., 2019).

Potential Biological Activities

Antitumor, Antifungal, and Antibacterial Activities : Titi et al. (2020) investigated the synthesis, characterization, and biological activities of pyrazole derivatives, highlighting their antitumor, antifungal, and antibacterial pharmacophore sites. This study suggests that compounds with a pyrazole core, similar to the compound of interest, may exhibit significant biological activities (Titi et al., 2020).

Molecular Docking and Biological Evaluation : Salian et al. (2017) performed a comprehensive study involving spectroscopic characterization, X-ray crystallography, Hirshfeld analysis, in vitro and in silico biological evaluation of thiazole nucleus integrated with pyrazoline scaffolds. Such research provides insights into the structural features crucial for biological activity and could be relevant for assessing the potential of the compound of interest in biological applications (Salian et al., 2017).

Properties

IUPAC Name

N'-butan-2-yl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-3-10(2)19-16(23)17(24)20-15-13-8-25-9-14(13)21-22(15)12-6-4-5-11(18)7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMMALGVXWKDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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